Gadolinium(3+);triacetat;tetrahydrat

Übersicht

Beschreibung

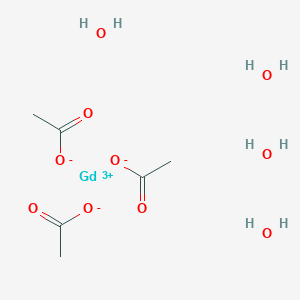

Gadolinium(3+);triacetate;tetrahydrate is a chemical compound composed of gadolinium ions coordinated with three acetate groups and four water molecules. This compound is known for its unique magnetic properties and is often used in various scientific and industrial applications. The chemical formula for this compound is Gd(CH₃COO)₃·4H₂O.

Wissenschaftliche Forschungsanwendungen

Gadolinium triacetate tetrahydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other gadolinium compounds.

Biology: Utilized in studies involving magnetic resonance imaging (MRI) due to its paramagnetic properties.

Medicine: Although not directly used in medical treatments, it serves as a research tool for developing gadolinium-based contrast agents.

Industry: Employed in the production of phosphors and scintillators for imaging and detection technologies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The tetrahydrate form of gadolinium triacetate can be synthesized by reacting gadolinium oxide (Gd₂O₃) with acetic acid (CH₃COOH) in the presence of water. The reaction proceeds as follows: [ \text{Gd}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} + 5 \text{H}_2\text{O} \rightarrow 2 \text{Gd(CH}_3\text{COO)}_3\cdot4 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of gadolinium triacetate tetrahydrate involves the controlled reaction of gadolinium oxide with acetic acid under specific temperature and pressure conditions to ensure high purity and yield. The resulting solution is then crystallized to obtain the tetrahydrate form.

Analyse Chemischer Reaktionen

Types of Reactions: Gadolinium triacetate tetrahydrate can undergo various chemical reactions, including:

Oxidation: Gadolinium in the +3 oxidation state is relatively stable and does not easily undergo further oxidation.

Reduction: Reduction reactions are less common for gadolinium(3+) compounds due to the stability of the +3 oxidation state.

Substitution: The acetate groups can be substituted by other ligands in coordination chemistry.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents are typically not used with gadolinium(3+) compounds.

Reduction: Reducing agents are rarely used due to the stability of gadolinium(3+).

Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.

Major Products Formed:

Substitution Reactions: The major products depend on the substituting ligand. For example, replacing acetate with chloride would yield gadolinium chloride.

Wirkmechanismus

The mechanism of action of gadolinium triacetate tetrahydrate primarily involves its paramagnetic properties. Gadolinium ions have seven unpaired electrons, which contribute to their high magnetic moment. This property is exploited in MRI contrast agents, where gadolinium enhances the contrast of images by affecting the relaxation times of nearby water protons.

Vergleich Mit ähnlichen Verbindungen

- Gadolinium(3+) chloride hexahydrate (GdCl₃·6H₂O)

- Gadolinium(3+) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)

- Gadolinium(3+) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O)

Comparison:

- Magnetic Properties: Gadolinium triacetate tetrahydrate shares similar magnetic properties with other gadolinium compounds due to the presence of gadolinium ions.

- Solubility: The solubility of gadolinium compounds varies; for example, gadolinium chloride is more soluble in water compared to gadolinium triacetate.

- Applications: While all these compounds are used in research and industry, gadolinium triacetate tetrahydrate is particularly noted for its use in coordination chemistry and as a precursor for other gadolinium-based materials.

Gadolinium triacetate tetrahydrate stands out due to its specific coordination environment and the ability to form stable hydrates, making it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

Gadolinium(3+) triacetate tetrahydrate (Gd(CH₃CO₂)₃·4H₂O) is a gadolinium-based compound that has garnered attention for its potential biological activities, particularly in medical imaging and therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Gadolinium(3+) triacetate tetrahydrate is a crystalline powder with a molecular weight of 334.38 g/mol. It is characterized by high purity (99.9%) and is soluble in water, making it suitable for various applications in biological systems .

Biological Applications

1. MRI Contrast Agent

Gadolinium-based compounds, including gadolinium triacetate tetrahydrate, are widely used as contrast agents in magnetic resonance imaging (MRI). The paramagnetic properties of Gd³⁺ ions enhance the relaxation rates of nearby protons, improving the contrast of images . A study demonstrated that Gd-based nanomaterials significantly increase water proton relaxation rates, thereby enhancing MRI signal intensity .

2. Toxicological Studies

Research has indicated that gadolinium compounds can have toxic effects on biological systems. For instance, exposure to gadolinium has been shown to adversely affect embryonic development in sea urchins, indicating potential developmental toxicity . Additionally, studies on rats have highlighted the accumulation of gadolinium species in kidney tissues following intravenous administration, raising concerns about nephrotoxicity and long-term retention in the body .

Case Studies

Case Study 1: Nephrotoxicity in Animal Models

In a study examining the biodistribution of gadolinium-based contrast agents, rats were administered Gd-DTPA-BMEA (a gadolinium complex) and showed significant accumulation in kidney tissues over time. The study utilized high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) to analyze gadolinium species in kidney extracts . This research underscores the need for careful consideration of gadolinium's biological effects, particularly regarding renal health.

Case Study 2: Alternative Staining Method in Electron Microscopy

A modified Hiraoka transmission electron microscopy (TEM) grid staining apparatus was developed to utilize gadolinium triacetate tetrahydrate as a non-radioactive alternative to uranyl acetate for staining biological samples. This method produced comparable staining results while mitigating the risks associated with radioactive materials . This application highlights the versatility of gadolinium compounds in enhancing imaging techniques without compromising safety.

Table 1: Comparison of Gadolinium Compounds Used in MRI

| Compound | Relaxivity (mM⁻¹s⁻¹) | Stability (pH 7.4) | Toxicity Level |

|---|---|---|---|

| Gadolinium Triacetate | High | Stable | Moderate |

| Gd-DTPA | Moderate | Moderate | High |

| Gadoquatrane | Very High | Very Stable | Low |

Note: Relaxivity values indicate the effectiveness of each compound as an MRI contrast agent; stability refers to the compound's integrity under physiological conditions; toxicity levels are based on available animal studies.

Research Findings

Recent studies have focused on optimizing gadolinium-based compounds for enhanced safety and efficacy. For example, gadoquatrane has been shown to have significantly higher relaxivity compared to traditional agents like gadodiamide, suggesting improved performance as an MRI contrast agent . Moreover, investigations into the stability of these compounds at physiological conditions reveal that newer formulations like gadoquatrane exhibit minimal gadolinium release over time, addressing concerns about systemic toxicity .

Eigenschaften

IUPAC Name |

gadolinium(3+);triacetate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Gd.4H2O/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);;4*1H2/q;;;+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKMIURLGRBLPQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17GdO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633449 | |

| Record name | Gadolinium acetate--water (1/3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15280-53-2 | |

| Record name | Gadolinium acetate--water (1/3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.